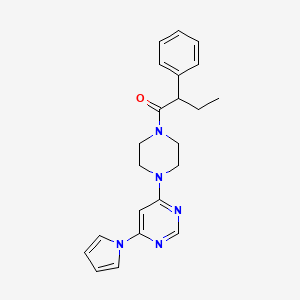

1-(4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenylbutan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a pyrrole ring, a pyrimidine ring, and a piperazine ring . Pyrrole is a biologically active scaffold known to possess a diverse range of activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrole-containing analogs are often synthesized through various tactical approaches .Aplicaciones Científicas De Investigación

Antiproliferative Activity

A study on novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives, which are structurally related to the chemical , evaluated their anti‐phosphodiesterase‐5 (PDE‐5) activity. Compounds with a phenyl ring at the N1 position and a 3,5‐dimethylpiperazinyl group showed better activity, suggesting potential for developing new inhibitors of PDE‐5 (Su et al., 2021).

Anticancer Potential

Research on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives revealed antiproliferative effects against various human cancer cell lines, highlighting compounds like 6d as potential anticancer agents (Mallesha et al., 2012).

Antimicrobial and Antifungal Effects

The synthesis and evaluation of new dithiocarbamate derivatives bearing thiazole/benzothiazole rings, including 4-(pyrimidin-2-yl)piperazin-1-carbodithiodate, demonstrated significant antimicrobial activity, suggesting applications in combating various microbial strains (Yurttaş et al., 2016).

Synthesis and Properties

A study focused on the synthesis and biological evaluation of coumarin derivatives, including pyrimidino and pyridino variants, underlined their antimicrobial potential. These compounds' structural characteristics make them candidates for further antimicrobial studies (Al-Haiza et al., 2003).

Potential in Anticonvulsant Applications

1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, a compound related to the chemical , was identified as a promising anticonvulsant drug candidate, named “Epimidin”. Its properties and related substances were analyzed using HPLC, highlighting its potential as an anticonvulsant agent (Severina et al., 2021).

Antipsychotic Agent Synthesis

Chemoenzymatic synthesis studies of compounds such as (R)-(+)-α-(4-fluorophenyl)-4-(2-pyrimidinyl)-1-piperazinebutanol indicated their potential as antipsychotic agents. These studies provide insights into the synthesis pathways and possible therapeutic applications of similar compounds (Gil et al., 1997).

Anti-inflammatory Potential

Research on the synthesis and evaluation of ibuprofen analogs, including those with pyrrolidine, piperidine, and piperazine components, demonstrated significant anti-inflammatory activity, suggesting the utility of these derivatives in anti-inflammatory drugs (Rajasekaran et al., 1999).

Mecanismo De Acción

The mechanism of action would depend on the specific biological target of the compound. Pyrrole-containing compounds are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial and many more .

Direcciones Futuras

Propiedades

IUPAC Name |

2-phenyl-1-[4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O/c1-2-19(18-8-4-3-5-9-18)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-6-7-11-25/h3-11,16-17,19H,2,12-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTWCLLLVMQLWKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-methyl-4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2754481.png)

![1-{5-[(3-methylpiperidin-1-yl)sulfonyl]pyridin-2-yl}-1H-imidazole-4-carbohydrazide](/img/structure/B2754485.png)

![3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2754487.png)

![3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2754488.png)

![ethyl 2-(7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)acetate](/img/structure/B2754493.png)

![N-[1-(3,4-difluorobenzoyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2754496.png)

![1-ethyl-N-[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2754500.png)

![6-methoxy-2-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2754501.png)